(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
説明
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a structurally complex methanone derivative featuring a pyrazole moiety linked to a bicyclic cyclopenta-pyrazolo-pyrazine system.
特性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-18-8-11(14(17-18)22-2)15(21)19-6-7-20-13(9-19)10-4-3-5-12(10)16-20/h8H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYIWUYHIXNXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone , with CAS number 2034455-79-1 , is a member of a class of pyrazole derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 301.34 g/mol . The structure features a methoxy group and a complex bicyclic system which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2034455-79-1 |
| Molecular Formula | C15H19N5O2 |
| Molecular Weight | 301.34 g/mol |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities including:
- Antimicrobial : Certain pyrazole compounds have shown efficacy against various bacterial strains.
- Anticancer : Some derivatives have demonstrated antiproliferative effects in cancer cell lines.
- Anti-inflammatory : Pyrazoles are known for their potential in reducing inflammation.
Antimicrobial Activity
A study highlighted the activity of pyrazole derivatives against Mycobacterium tuberculosis , suggesting that modifications to the pyrazole ring can enhance antimicrobial efficacy. The presence of specific substituents can significantly alter the compound's interaction with microbial targets ( ).
Anticancer Activity
In vitro studies evaluating similar pyrazole compounds revealed significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative exhibited an IC50 value of 0.98 µM against A549 cells, indicating potent activity ( ).
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features:
- Substituents : The presence of electron-donating groups like methoxy enhances activity.
- Bicyclic Structures : Compounds with fused ring systems often show improved binding affinity to biological targets.
- Hydrophobic Interactions : Increased lipophilicity can enhance membrane permeability and bioavailability.
Case Study 1: Anticancer Evaluation
A derivative structurally similar to our compound was synthesized and tested for anticancer properties. It showed significant inhibition of cell proliferation in A549 cells with a mechanism involving apoptosis induction confirmed through Western blot analysis ( ).
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of pyrazole derivatives against various pathogens. The results indicated that specific modifications to the pyrazole core could lead to enhanced activity against resistant strains of bacteria ( ).
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related methanone derivatives:
Structural and Functional Insights
Substituent Effects :
- The 3-methoxy group in the target compound may improve solubility compared to hydrophobic substituents like the 2-chlorophenyl group in or the m-tolyl group in . However, electron-withdrawing groups (e.g., chloro in ) could enhance binding to electrophilic enzyme pockets .
- The bicyclic pyrazolo-pyrazine core in the target compound and differs from the pyrazolo-pyrido-pyrimidine system in , which may confer distinct electronic properties and conformational rigidity .
Synthetic Pathways :
- The target compound likely shares synthetic strategies with , involving condensation of substituted pyrazole carboxylic acids or chlorides with bicyclic amines under basic conditions (e.g., triethylamine) .
- In contrast, requires multi-step cyclization to assemble the pyrido-pyrimidine scaffold, which increases synthetic complexity .
Bioactivity Trends: Pyrazolo-pyrimidine derivatives (e.g., ) exhibit cardiotonic and hypotensive activities, attributed to their ability to modulate cyclic nucleotide phosphodiesterases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
